Mavoglurant - 543906-09-8

Mavoglurant

Catalog Number: EVT-273631
CAS Number: 543906-09-8
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mavoglurant has been used in trials studying the treatment of Patient Diagnosed With OCD and and Resistant to SSRI Treatment (Failed SSRI Over 12 Weeks at Appropriate Doses).

2-Methyl-6-(phenylethynyl)pyridine (MPEP)

  • Compound Description: MPEP is a well-established selective mGluR5 antagonist. It is frequently used as a pharmacological tool in preclinical studies to investigate the role of mGluR5 in various neurological and psychiatric disorders. [, ]
  • Relevance: Like Mavoglurant, MPEP acts as a negative allosteric modulator of mGluR5. Both compounds bind to the allosteric site of the receptor, which is distinct from the glutamate binding site, and inhibit receptor activation. [, ] Studies have compared the pharmacological profiles of MPEP and Mavoglurant, finding similarities in their binding affinities and functional effects. [, ]

Dipraglurant

  • Compound Description: Dipraglurant is another mGluR5 negative allosteric modulator that has been investigated in clinical trials for various neurological and psychiatric disorders. [, ]

Basimglurant

  • Compound Description: Basimglurant is an mGluR5 NAM that has been clinically tested for conditions such as anxiety and fragile X syndrome. [, ]
  • Relevance: Similar to Mavoglurant, basimglurant targets the mGluR5 receptor as a negative allosteric modulator. Research has examined their comparative exposure-receptor occupancy relationships, highlighting their distinct pharmacokinetic and pharmacodynamic properties. [, ]

STX107

  • Compound Description: STX107 is an mGluR5 negative allosteric modulator. []
  • Relevance: STX107 acts on the same target as Mavoglurant, the mGluR5 receptor. Studies utilizing molecular dynamics simulations have investigated the binding mechanisms of both STX107 and Mavoglurant, providing insights into their interactions within the allosteric binding site. []

Fenobam

  • Compound Description: Fenobam is an anxiolytic drug that acts as a selective mGluR5 negative allosteric modulator. [, ]
  • Relevance: Fenobam and Mavoglurant share a common target, the mGluR5 receptor. Their binding modes have been examined in X-ray crystallographic studies, revealing both similarities and differences in their interactions within the allosteric binding site. [, ]

(RS)-Remeglurant

  • Compound Description: (RS)-Remeglurant is a selective mGluR5 negative allosteric modulator that has been investigated in clinical trials for the treatment of anxiety disorders. []
  • Relevance: Both (RS)-Remeglurant and Mavoglurant act on the mGluR5 receptor as NAMs, but they exhibit distinct pharmacological properties. Research has examined their binding kinetics, negative allosteric modulation, and bias towards specific signaling pathways. []

CBJ474

  • Compound Description: CBJ474 is a specific metabolite of Mavoglurant produced via CYP1A1-mediated metabolism. []
  • Relevance: The presence of CBJ474 serves as a marker for the metabolic activity of CYP1A1, an enzyme involved in the metabolism of Mavoglurant. []

HTL0014242

  • Compound Description: HTL0014242 is an mGluR5 NAM. []
  • Relevance: Researchers have investigated the receptor occupancy (RO) of HTL0014242 in comparison to Mavoglurant and other mGluR5 NAMs. The study aimed to understand the relationship between exposure and RO for different mGluR5 NAMs. []

F169521

  • Compound Description: F169521 is an mGluR5 NAM. []
  • Relevance: Similar to Mavoglurant, F169521 targets mGluR5. Research has focused on understanding the binding kinetics and negative allosteric modulation properties of F169521 in comparison to Mavoglurant and other mGluR5 NAMs. []

F1699611

  • Compound Description: F1699611 is an mGluR5 NAM. []
  • Relevance: Like Mavoglurant, F1699611 interacts with the mGluR5 receptor. Studies have included F1699611 in comparative analyses of binding kinetics and negative allosteric modulation alongside other mGluR5 NAMs, including Mavoglurant. []
Classification

Mavoglurant is classified as a metabotropic glutamate receptor antagonist, specifically targeting mGluR5. This classification places it within a broader category of compounds that modulate glutamatergic signaling, which is crucial for synaptic plasticity and cognitive function. The drug was initially explored for conditions like fragile X syndrome, levodopa-induced dyskinesia, and obsessive-compulsive disorder, although development for these indications has been discontinued due to insufficient efficacy in clinical trials .

Synthesis Analysis

The synthesis of mavoglurant involves a multi-step organic chemical process that emphasizes structural modifications to optimize its pharmacological properties. The synthesis typically starts from a pyrimidine scaffold, specifically 5-(phenylethynyl)pyrimidine, which serves as the core structure for the compound.

Key Steps in Synthesis

  1. Formation of the Pyrimidine Core: The initial step involves creating the pyrimidine backbone through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: Various substituents are introduced to the core structure through nucleophilic substitution reactions, which are critical for enhancing binding affinity and selectivity towards mGluR5.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatography to isolate mavoglurant in its pure form.

The iterative analogue library approach has been utilized to explore structure-activity relationships (SAR), allowing researchers to fine-tune the molecular structure for improved efficacy and reduced side effects .

Molecular Structure Analysis

Mavoglurant's molecular structure can be described as follows:

  • Chemical Formula: C16_{16}H15_{15}N3_{3}O
  • Molecular Weight: Approximately 265.31 g/mol
  • Structural Features:
    • A pyrimidine ring system
    • Phenylethynyl groups that enhance receptor binding
    • Functional groups that contribute to its antagonistic properties at mGluR5

The three-dimensional conformation of mavoglurant allows it to effectively bind to the allosteric site of mGluR5, inhibiting receptor activation by glutamate. This structural specificity is crucial for its intended therapeutic effects .

Chemical Reactions Analysis

Mavoglurant primarily participates in biochemical reactions involving the modulation of neurotransmitter signaling pathways. Key reactions include:

  1. Binding to Metabotropic Glutamate Receptor 5: Mavoglurant acts as a non-competitive antagonist, inhibiting the receptor's activity without competing directly with glutamate.
  2. Signal Transduction Modulation: By blocking mGluR5 activation, mavoglurant alters downstream signaling pathways associated with synaptic transmission and plasticity.

These interactions can lead to changes in neuronal excitability and neurotransmitter release profiles, impacting conditions like fragile X syndrome and levodopa-induced dyskinesia .

Mechanism of Action

The mechanism of action of mavoglurant is centered on its role as an antagonist at the mGluR5 receptor:

  1. Receptor Inhibition: Mavoglurant binds to the allosteric site on mGluR5, preventing glutamate from activating the receptor.
  2. Downstream Effects: This inhibition leads to decreased intracellular calcium levels and reduced excitatory neurotransmission, which can mitigate symptoms associated with hyperactivity of glutamatergic signaling.

Research indicates that this mechanism may help alleviate symptoms in conditions characterized by excessive synaptic activity or dysregulation of glutamatergic pathways .

Physical and Chemical Properties Analysis

Mavoglurant exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range suitable for pharmaceutical formulations.

These properties are critical for determining optimal formulation strategies for clinical use .

Applications

Mavoglurant has been explored for various scientific applications:

  1. Fragile X Syndrome: Investigated as a potential treatment aimed at addressing the underlying neurological deficits rather than merely alleviating symptoms.
  2. Levodopa-Induced Dyskinesia: Evaluated as an adjunct therapy to reduce motor complications in Parkinson’s disease patients.
  3. Substance Use Disorders: Recent studies have suggested potential applications in reducing cocaine use disorders through modulation of reward pathways.

Despite its promising applications, clinical development has faced challenges, leading to discontinuation in several areas due to insufficient efficacy .

Properties

CAS Number

543906-09-8

Product Name

Mavoglurant

IUPAC Name

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1

InChI Key

ZFPZEYHRWGMJCV-ZHALLVOQSA-N

SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

AFQ056; AFQ-056; AFQ 056; Mavoglurant.

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.